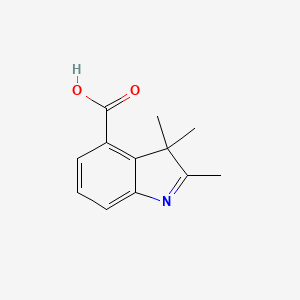

2,3,3-trimethyl-3H-indole-4-carboxylic acid

Description

Properties

IUPAC Name |

2,3,3-trimethylindole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7-12(2,3)10-8(11(14)15)5-4-6-9(10)13-7/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFRWILZUBBIOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2C1(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

spectroscopic data (NMR, IR, MS) of 2,3,3-trimethyl-3H-indole-4-carboxylic acid

The following technical guide details the spectroscopic characterization of 2,3,3-trimethyl-3H-indole-4-carboxylic acid , a critical intermediate in the synthesis of functionalized cyanine dyes (e.g., Cy3, Cy5) used in bio-imaging and labeling.

Introduction & Significance

The 2,3,3-trimethyl-3H-indole-4-carboxylic acid (CAS: 1361397-78-5) is a specialized indolenine derivative. Unlike its more common 5-carboxylic acid isomer (used in standard Cy-dye synthesis), the 4-isomer places the carboxylic acid moiety at the ortho position relative to the gem-dimethyl substituted carbon (C3). This structural nuance creates unique steric and electronic environments, influencing both the fluorescence quantum yield of derived dyes and the regiochemistry of subsequent polymethine chain extensions.

This guide provides a comprehensive analysis of its spectroscopic signature (NMR, IR, MS) and outlines the synthesis logic required to differentiate it from the thermodynamically favored 6-isomer.

Synthesis Context & Isomer Differentiation

The synthesis typically involves a Fischer Indole cyclization between 3-hydrazinobenzoic acid and 3-methyl-2-butanone (isopropyl methyl ketone).

-

Regioselectivity Challenge: The meta-substituted hydrazine can cyclize at two positions:

-

Position 2 (Sterically Hindered): Yields the 4-carboxylic acid isomer.

-

Position 6 (Less Hindered): Yields the 6-carboxylic acid isomer.

-

While the 6-isomer is often the major product due to steric factors, specific acidic conditions (e.g., H₂SO₄ in ethanol) and purification protocols (recrystallization from isopropanol) allow for the isolation of the 4-isomer.

Visualization: Synthesis & Regiochemistry

Caption: Divergent synthesis pathway showing the origin of 4- and 6-isomers from the 3-hydrazinobenzoic acid precursor.

Spectroscopic Analysis (Core Data)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and purity. The ionization pattern is typical for nitrogenous heterocycles.

| Parameter | Value/Observation | Interpretation |

| Ionization Mode | ESI (+) (Electrospray Ionization) | Protonation of the imine nitrogen. |

| Molecular Formula | C₁₂H₁₃NO₂ | Theoretical Monoisotopic Mass: 203.09 |

| [M+H]⁺ Peak | 204.1 m/z | Base peak; confirms the parent structure. |

| Fragmentation | m/z 189 (-15) | Loss of methyl group (CH₃). |

| Fragmentation | m/z 159 (-45) | Loss of carboxylic acid (-COOH). |

Protocol Note: Samples should be dissolved in MeOH with 0.1% Formic Acid to ensure complete protonation of the indolenine nitrogen, enhancing sensitivity.

Infrared Spectroscopy (FT-IR)

IR analysis is crucial for verifying the carboxylic acid functionality and the integrity of the indolenine core.

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (Acid) | 2500–3300 (broad) | Strong H-bonding of the carboxylic acid dimer. |

| C=O (Acid) | 1680–1710 (strong) | Carbonyl stretching vibration. |

| C=N (Imine) | 1570–1600 (med) | Characteristic of the 3H-indole core. |

| C-H (Aromatic) | 3000–3100 (weak) | Aromatic C-H stretch. |

| C-H (Aliphatic) | 2900–2980 (med) | Methyl groups (gem-dimethyl & C2-methyl). |

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing the 4-isomer from the 6-isomer. The key differentiator is the coupling pattern of the aromatic protons.

-

Solvent: DMSO-d₆ (Preferred due to solubility of the zwitterionic acid form).

-

Reference: TMS (0.00 ppm).

¹H NMR Data (400 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 1.30 – 1.45 | Singlet (s) | 6H | C3-(CH₃)₂ | Gem-dimethyl protons. |

| 2.25 – 2.35 | Singlet (s) | 3H | C2-CH₃ | Methyl group on the imine carbon. |

| 7.50 – 7.60 | Triplet (t) | 1H | H-6 | Key Identifier: H-6 is flanked by H-5 and H-7. |

| 7.90 – 8.10 | Doublet (d) | 1H | H-5 | Deshielded by ortho-COOH effect. |

| 7.60 – 7.70 | Doublet (d) | 1H | H-7 | Para to the COOH group. |

| 12.0 – 13.0 | Broad (br) | 1H | -COOH | Exchangeable acidic proton. |

Isomer Validation (The "Three-Neighbor" Rule)

To confirm you have the 4-isomer and not the 6-isomer, examine the aromatic region:

-

4-Isomer: Protons are at positions 5, 6, and 7. They are contiguous.

-

Pattern: Doublet — Triplet — Doublet (d-t-d).

-

-

6-Isomer: Protons are at positions 4, 5, and 7. H-7 is isolated from H-4/H-5.

-

Pattern: Doublet — Doublet — Singlet (d-d-s) or d-d-d with small meta-coupling (J~2Hz).

-

If you observe a triplet (J ≈ 7-8 Hz), you have successfully isolated the 4-isomer.

¹³C NMR Data (100 MHz, DMSO-d₆)

-

Carbonyl (COOH): ~167.5 ppm

-

Imine (C=N): ~188.0 ppm (Characteristic of indolenine C2)

-

Quaternary C3: ~53.5 ppm

-

Methyls: ~22.0 ppm (C3-Me), ~15.5 ppm (C2-Me)

-

Aromatic Carbons: 120–155 ppm range.

Experimental Protocols

Protocol A: NMR Sample Preparation

-

Mass: Weigh 10–15 mg of the dried solid.

-

Solvent: Add 0.6 mL of DMSO-d₆. (Note: CDCl₃ may result in poor solubility due to the zwitterionic nature of the amino-acid-like structure).

-

Filtration: If the solution is cloudy (presence of inorganic salts from synthesis), filter through a glass wool plug into the NMR tube.

-

Acquisition: Run standard 1H (16 scans) and 13C (1024 scans).

Protocol B: Isomer Purification (If mixture is suspected)

If NMR shows a mixture of d-t-d (4-isomer) and d-d-s (6-isomer):

-

Recrystallization: Dissolve the crude mixture in minimal boiling isopropanol.

-

Cooling: Allow to cool slowly to room temperature, then to 4°C.

-

Filtration: The 4-isomer typically crystallizes less readily than the 6-isomer or vice-versa depending on exact conditions; however, patent literature suggests the 4-isomer can be isolated as a solid precipitate from the reaction mixture after solvent evaporation and washing with ether [1].

References

-

Leung, W-Y., et al. (2016). Cyanine Dyes. U.S. Patent No. 9,441,270.[1] Washington, DC: U.S. Patent and Trademark Office.

- Mason, S. J., et al. (2005). Solid-phase synthesis of cyanine dyes. Journal of Organic Chemistry, 70(7), 2939-2949. (Context on indolenine synthesis).

-

PubChem Compound Summary. (2024). 2,3,3-Trimethyl-3H-indole-4-carboxylic acid. National Center for Biotechnology Information.

Sources

Methodological & Application

protocol for the purification of 2,3,3-trimethyl-3H-indole-4-carboxylic acid

An Application Note and Protocol for the Purification of 2,3,3-trimethyl-3H-indole-4-carboxylic acid

Abstract

This document provides a comprehensive guide for the purification of 2,3,3-trimethyl-3H-indole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.[1] Due to the absence of a standardized protocol for this specific isomer, this guide synthesizes established methodologies for analogous indole derivatives and carboxylic acids to provide a robust, multi-step purification strategy.[2][3] The protocol details preliminary purification via acid-base extraction, primary purification by recrystallization, and an alternative column chromatography method for achieving high purity. Each stage is supported by theoretical principles, practical insights, and troubleshooting advice to guide researchers toward obtaining a final product suitable for downstream applications.

Introduction and Scientific Background

2,3,3-trimethyl-3H-indole (indolenine) derivatives are crucial structural motifs in various fields, notably as intermediates in the synthesis of cyanine dyes and pharmaceuticals.[1][4] The introduction of a carboxylic acid moiety at the 4-position of the indole scaffold creates a versatile building block, allowing for further functionalization, for instance, through amide bond formation. The purity of such an intermediate is paramount, as impurities originating from the synthesis—such as unreacted starting materials, isomers, or byproducts—can impede subsequent reactions and compromise the integrity of the final compounds.

The purification of indole derivatives can be challenging. The indole ring is susceptible to oxidation, and the presence of both acidic (carboxylic acid) and basic (indolenine nitrogen) functionalities necessitates a carefully designed strategy.[5] This protocol is designed to address these challenges by leveraging fundamental chemical principles to systematically remove impurities.

Health and Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: All procedures should be performed in a well-ventilated fume hood.[6][7]

-

Hazards:

-

First Aid:

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[6]

Principles of Purification

The purification strategy is built on a logical workflow that exploits the unique physicochemical properties of the target molecule.

Caption: Overall purification workflow.

-

Acid-Base Extraction: This is a classic and highly effective technique for separating acidic organic compounds from neutral or basic impurities. The target molecule, possessing a carboxylic acid group (pKa ~4-5), is insoluble in its protonated (R-COOH) form in aqueous solutions but readily dissolves in a basic aqueous solution (e.g., sodium bicarbonate) by forming the deprotonated carboxylate salt (R-COO⁻Na⁺). Neutral impurities remain in the organic phase, while basic impurities can be removed in a prior acidic wash. Re-acidification of the basic aqueous layer precipitates the purified carboxylic acid.

-

Recrystallization: This technique is ideal for obtaining high-purity crystalline solids.[2] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at different temperatures. A suitable solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. Upon slow cooling, the target compound crystallizes out of the solution, leaving impurities behind in the solvent. For indole derivatives, mixed solvent systems like methanol/water have proven effective.[2]

-

Column Chromatography: When recrystallization is ineffective, column chromatography provides a powerful alternative.[2]

-

Normal-Phase: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. Polar compounds like carboxylic acids adhere strongly to the silica and require a polar eluent (e.g., ethyl acetate with a small amount of acetic or formic acid) to move down the column.

-

Reverse-Phase (C18): Employs a non-polar stationary phase (C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile). This is particularly effective for purifying polar compounds, including carboxylic acids.[10]

-

Detailed Experimental Protocols

Materials and Equipment

Reagents:

-

Crude 2,3,3-trimethyl-3H-indole-4-carboxylic acid

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Methanol, Acetone, Hexanes, n-Heptane

-

Deionized water

-

Silica gel (for column chromatography, 230-400 mesh)

-

C18 silica gel (for reverse-phase chromatography)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid

Equipment:

-

Separatory funnel

-

Erlenmeyer flasks, Beakers

-

Büchner funnel and filter flask

-

Rotary evaporator

-

pH paper or pH meter

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica and/or C18)

-

Magnetic stirrer and stir bars

-

Heating mantle or hot plate

Protocol 1: Purification by Acid-Base Extraction

This protocol is the recommended first step to remove the bulk of neutral and basic impurities.

Caption: Workflow for acid-base extraction.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).

-

Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

-

Causality: The basic NaHCO₃ solution deprotonates the carboxylic acid, forming the water-soluble sodium carboxylate salt, which partitions into the aqueous layer. Neutral impurities remain in the organic layer.

-

-

Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery. Combine all aqueous extracts.

-

Back-Wash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of fresh organic solvent. Discard this organic wash.

-

Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1 M HCl dropwise until the solution becomes strongly acidic (pH ~2), as checked with pH paper. A precipitate of the purified carboxylic acid should form.

-

Causality: Re-protonation of the carboxylate salt renders the molecule neutral (R-COOH) and insoluble in water, causing it to precipitate out of the solution.

-

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual inorganic salts.

-

Drying: Dry the purified solid under vacuum. This material can be used directly or subjected to further purification by recrystallization.

Protocol 2: Purification by Recrystallization

Step-by-Step Methodology:

-

Solvent Selection: The key to successful recrystallization is finding a suitable solvent or solvent system. Test small amounts of the product in different solvents (e.g., methanol, ethanol, acetone, water, hexanes). An ideal system is one where the compound is highly soluble when hot but poorly soluble when cold. A mixed-solvent system, such as methanol/water or acetone/hexanes, is often effective.[2][11]

-

Dissolution: Place the extracted solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot primary solvent (e.g., methanol) to just dissolve the solid completely.

-

Crystallization: If using a mixed-solvent system, slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Add a drop or two of the primary solvent to redissolve the precipitate.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer as they exclude impurities from their crystal lattice more effectively than rapidly formed small crystals.

-

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Protocol 3: Purification by Column Chromatography

This method is recommended if recrystallization fails to yield a product of sufficient purity.

| Parameter | Normal-Phase (Silica Gel) | Reverse-Phase (C18) |

| Stationary Phase | Silica Gel (230-400 mesh) | C18-functionalized Silica |

| Typical Mobile Phase | Hexanes/Ethyl Acetate or DCM/Methanol | Water/Acetonitrile |

| Eluent Modifier | Add 0.5-1% acetic or formic acid | Add 0.1% TFA or formic acid |

| Rationale for Modifier | Prevents peak tailing by keeping the carboxylic acid protonated. | Acts as an ion-pairing agent and ensures the carboxylic acid is protonated for better retention and peak shape.[10][12][13] |

| Sample Loading | Dry loading is preferred. Dissolve crude product, adsorb onto a small amount of silica gel, evaporate solvent, and load the powder onto the column. | Dissolve sample in a minimal amount of mobile phase or a strong solvent like methanol. |

Step-by-Step Methodology:

-

TLC Analysis: First, determine the optimal mobile phase using Thin Layer Chromatography (TLC). Spot the crude material on a TLC plate and develop it in various solvent systems. The ideal system will show the target compound with a retention factor (R_f) of approximately 0.3-0.4.

-

Column Packing: Pack a glass column with the chosen stationary phase (silica or C18) as a slurry in the initial mobile phase.

-

Sample Loading: Load the sample onto the top of the column using the appropriate method (dry or wet).

-

Elution: Run the column by passing the mobile phase through it, either by gravity or with gentle pressure. Collect fractions in test tubes.

-

Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final purified compound.

Verification of Purity

After purification, the identity and purity of the compound should be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): An excellent method to determine purity. A reverse-phase C18 column with a water/acetonitrile (+0.1% TFA) gradient is a common setup for analyzing indole carboxylic acids.[3][12] Purity should ideally be >95% for use in drug development.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities. The spectra should be clean and match the expected structure.[3][14]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[3]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low recovery after extraction | Incomplete extraction from organic layer; Incomplete precipitation. | Perform more extractions (3-4 times) with NaHCO₃. Ensure the aqueous layer is acidified to pH < 3. |

| Product oils out during recrystallization | Solvent system is inappropriate; Cooling too rapidly; Compound is melting. | Try a different solvent system. Ensure cooling is slow. Check the boiling point of the solvent vs. the melting point of the compound. |

| No crystals form | Solution is not saturated enough; Compound may be amorphous. | Slowly add more anti-solvent. Try scratching the inside of the flask with a glass rod to induce nucleation. If it still fails, proceed to chromatography. |

| Purity is still low after recrystallization | Impurity has similar solubility profile. | Perform a second recrystallization or switch to column chromatography for better separation. |

| Streaking/tailing on silica column | Carboxylic acid is interacting too strongly with the silica. | Ensure you have added 0.5-1% acetic or formic acid to your mobile phase to suppress deprotonation. |

References

-

SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.

-

SIELC Technologies. (n.d.). Separation of Indole-2-carboxylic acid, 5-methoxy- on Newcrom R1 HPLC column. Retrieved from [Link]

-

Sciforum. (2021). Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,3-Trimethyl-3H-indole-5-carboxylic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Materials. Retrieved from [Link]

-

RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

-

Bukia, T., et al. (2022). SYNTHESIS OF SOME AZO DYES BASED ON 2,3,3-TRIMETHYL-3H-INDOLENINE. Chemistry & Chemical Technology. Retrieved from [Link]

-

NIH - PMC. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

-

MDPI. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2...). Retrieved from [Link]

-

Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2009). Efficient and Diverse Synthesis of Indole Derivatives. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3H-Indole, 2,3,3-trimethyl-. Retrieved from [Link]

- Google Patents. (n.d.). US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines.

-

PMC - NIH. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Retrieved from [Link]

Sources

- 1. CAS 84100-84-5: 2,3,3-Trimethyl-3H-indole-5-carboxylic acid [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 4. US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines - Google Patents [patents.google.com]

- 5. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | C12H13NO2 | CID 3019696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. teledyneisco.com [teledyneisco.com]

- 11. rsc.org [rsc.org]

- 12. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. Separation of Indole-2-carboxylic acid, 5-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

derivatization of the carboxylic acid group of 2,3,3-trimethyl-3H-indole-4-carboxylic acid

Application Note: Strategic Derivatization of 4-Carboxy-2,3,3-trimethyl-3H-indole

Introduction & Structural Analysis

The molecule 2,3,3-trimethyl-3H-indole-4-carboxylic acid (4-carboxy-indolenine) is a specialized scaffold used primarily as a precursor for rigidified cyanine dyes and fluorescent probes. Unlike its commercially ubiquitous isomer (the 5-carboxylic acid), the 4-isomer offers a unique vector for bioconjugation that orients the dye perpendicular to the target biomolecule surface.

Critical Technical Challenge: The "Steric Fortress" The 4-position is located peri to the C3 position, which bears two methyl groups (gem-dimethyl). This creates a significant steric barrier that does not exist in the 5- or 6-isomers.

-

Consequence: Standard activation protocols (e.g., aqueous EDC/sulfo-NHS) often fail or proceed with poor yields because the bulky gem-dimethyls block the trajectory of nucleophiles attacking the C4-carbonyl.

-

Solution: This guide prioritizes "high-force" activation strategies using uronium/aminium coupling agents (HATU, TSTU) in anhydrous organic solvents to drive reaction completion.

Chemical Strategy & Workflow

The derivatization logic is governed by the competition between the C2-nitrogen (basic/nucleophilic) and the C4-carboxylic acid (electrophilic target).

-

Path A (Activation): Conversion to NHS ester for amine labeling.[1] Requires anhydrous conditions to prevent hydrolysis of the slow-forming active ester.

-

Path B (Amidation): Direct coupling to amines (drugs/linkers). Requires HATU due to steric hindrance.

-

Path C (Protection): Esterification.[2] Requires strong alkylating agents rather than acid catalysis, as the basic nitrogen interferes with Fischer esterification equilibrium.

Decision Tree Diagram

Caption: Workflow for the derivatization of 4-carboxy-indolenine, highlighting the necessity of anhydrous, high-activity reagents due to steric hindrance at the C4 position.

Detailed Protocols

Protocol A: Synthesis of the NHS Ester (Active Ester)

Best for: Creating stable precursors for labeling proteins or amino-DNA.

Rationale: We utilize TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) instead of EDC. TSTU reacts rapidly in organic solvents and does not require an acidic protonation step, avoiding interference from the basic indolenine nitrogen.

Materials:

-

4-Carboxy-2,3,3-trimethyl-3H-indole (1.0 eq)

-

TSTU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Anhydrous DMF (Dimethylformamide)

Step-by-Step:

-

Dissolution: Dissolve 100 mg (0.49 mmol) of the starting acid in 2.0 mL of anhydrous DMF under an inert atmosphere (Argon/Nitrogen).

-

Base Addition: Add 170 µL (0.98 mmol) of DIPEA. The solution may darken slightly.

-

Activation: Add 177 mg (0.59 mmol) of TSTU in one portion.

-

Reaction: Stir at Room Temperature (RT) for 4–6 hours. Note: The 5-isomer reacts in 1 hour; the 4-isomer requires longer due to sterics.

-

Monitoring: Monitor by TLC (DCM:MeOH 9:1). The acid (Rf ~0.1) should disappear, replaced by the NHS ester (Rf ~0.6).

-

Workup:

-

Storage: Store at -20°C under Argon. Hydrolysis is rapid in moist air.

Protocol B: Direct Amidation with Functional Amines

Best for: Attaching drug pharmacophores or PEG linkers.

Rationale: The steric bulk at C4 makes standard carbodiimides (DCC/EDC) inefficient for coupling secondary or bulky amines. HATU is the reagent of choice here as the 7-azabenzotriazole moiety accelerates the reaction rate significantly.

Step-by-Step:

-

Dissolve 4-carboxy-indolenine (1.0 eq) and the Target Amine (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir at RT for 12 hours.

-

Troubleshooting: If conversion is <50% after 12h, heat to 40°C. Do not exceed 60°C to avoid polymerization of the indolenine core.

-

-

Quench with water and extract into Ethyl Acetate.

-

Purify via Flash Chromatography (Silica, Hexane:Ethyl Acetate gradient).

Protocol C: Methyl Ester Protection

Best for: Improving solubility or masking the acid during cyanine dye condensation.

Rationale: Acid-catalyzed esterification (Fischer) is problematic because the indolenine nitrogen protonates, becoming an ammonium salt that precipitates or deactivates. We use Iodomethane in the presence of a base.

Step-by-Step:

-

Dissolve 1.0 eq of acid in DMF.

-

Add 2.5 eq of Potassium Carbonate (K₂CO₃) (anhydrous powder).

-

Add 1.5 eq of Iodomethane (MeI).

-

Stir vigorously at RT for 3 hours.

-

Caution: MeI is a methylating agent; it will also quaternize the indolenine nitrogen (at C2) if left too long or heated, forming the indolium salt.

-

Control: Monitor strictly by TLC. The ester forms first. If the spot stays at the baseline (blue fluorescence), you have quaternized the nitrogen (over-reaction).

-

Alternative: Use TMS-diazomethane in Methanol/Benzene for milder conditions if N-alkylation is observed.

-

Data Summary & Troubleshooting

| Parameter | 4-Isomer (Target) | 5-Isomer (Standard) | Implication |

| Steric Hindrance | High (C3-dimethyls adjacent) | Low | Use stronger coupling agents (HATU/TSTU). |

| Reaction Time (NHS) | 4–6 Hours | ~1 Hour | Be patient; do not heat aggressively. |

| Solubility | Moderate in DCM, High in DMF | High in organic solvents | Use DMF for all coupling reactions. |

| Stability | Prone to N-oxidation | Stable | Keep under Argon; avoid prolonged air exposure. |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

-

Sajjadifar, S., et al. (2010).[4] "New 3H-Indole Synthesis by Fischer's Method." Molecules, 15(4), 2491-2498. (Describes the synthesis conditions for methyl-substituted indolenines).

-

Luo, J., et al. (2020). "Regiodivergent N1- and C3- Carboxylation of Indoles." ChemRxiv.

-

Mujumdar, R. B., et al. (1993). "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry, 4(2), 105-111.

Sources

Application Notes & Protocols: 2,3,3-Trimethyl-3H-indole-4-carboxylic Acid as a Versatile Building Block in Pharmaceutical Development

Introduction: The Strategic Value of the Constrained Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a privileged scaffold. This guide focuses on a specific, non-classical variant: 2,3,3-trimethyl-3H-indole-4-carboxylic acid .

The defining feature of this building block is the gem-dimethyl group at the C3 position. This structural element prevents aromatization to the more common 1H-indole tautomer, locking the five-membered ring in a 3H-indole (or indolenine) form. This seemingly minor modification has profound implications for drug design:

-

Metabolic Stability: It blocks the N-H position, a common site for metabolic oxidation or conjugation, potentially improving the pharmacokinetic profile of a drug candidate.

-

Conformational Constraint: The gem-dimethyl group introduces steric bulk and restricts the conformational flexibility of the scaffold. This can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.[3][4]

-

Three-Dimensionality: It provides a defined three-dimensional vector for substituents, moving away from the planarity of traditional indoles, which can be crucial for exploring complex binding pockets.

The 4-carboxylic acid moiety serves as a critical, strategically placed functional handle. It allows for the straightforward derivatization of the core, most commonly through amide bond formation, enabling the systematic exploration of structure-activity relationships (SAR).[5] Furthermore, the carboxylic acid group itself can act as a key hydrogen bond donor/acceptor or a mimic for phosphate groups, directly participating in target binding. This document provides a technical overview of the synthesis, properties, and core applications of this building block for researchers in drug discovery.

Section 1: Physicochemical Properties & Design Rationale

The strategic deployment of any building block begins with a thorough understanding of its intrinsic properties. The 2,3,3-trimethyl-3H-indole-4-carboxylic acid scaffold presents a unique combination of lipophilicity from the hydrocarbon framework and polarity from the carboxylic acid.

| Property | Value (Estimated) | Rationale for Importance in Drug Design |

| Molecular Formula | C₁₂H₁₃NO₂ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 203.24 g/mol [6] | Falls within the typical range for fragment-based and lead-like molecules. |

| cLogP | ~1.8 - 2.3[6][7] | Indicates a moderate lipophilicity, which is often a good starting point for balancing solubility and membrane permeability. The gem-dimethyl group contributes significantly to this value. |

| Topological Polar Surface Area (TPSA) | 49.7 Ų[6] | The TPSA, dominated by the carboxylic acid, is crucial for predicting cell permeability and oral bioavailability. |

| Hydrogen Bond Donors | 1 (from -COOH) | Essential for specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (from -COOH and N) | Provides multiple points for forming hydrogen bonds, enhancing binding affinity. |

| Note: Some values are estimated based on the closely related 5-carboxylic acid isomer due to limited public data on the 4-carboxylic acid isomer.[6][8] |

Causality Behind Design Choices: The use of this scaffold is a deliberate choice to leverage the "gem-dimethyl effect." This effect can enforce a specific conformation on adjacent functionalities, which is a powerful tool for optimizing ligand-receptor interactions.[3][9] By incorporating this rigid scaffold, medicinal chemists can test hypotheses about the required spatial orientation of pharmacophoric elements attached to the carboxylic acid handle.

Section 2: Synthesis of the Building Block

The most direct and historically significant method for constructing the indole nucleus is the Fischer Indole Synthesis.[10][11] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[12][13] A plausible and efficient route to the title compound employs this strategy.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The synthesis commences with the reaction of a suitably substituted phenylhydrazine, specifically 2-hydrazinylbenzoic acid , with isopropyl methyl ketone (3-methyl-2-butanone) under acidic conditions.

Caption: Proposed Fischer Indole Synthesis pathway.

Representative Protocol:

-

Hydrazone Formation: To a solution of 2-hydrazinylbenzoic acid (1.0 eq) in a suitable solvent like glacial acetic acid, add isopropyl methyl ketone (1.1 eq).[12] Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone in situ.

-

Cyclization: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, to the reaction mixture. Heat the reaction to 80-100 °C. The choice of acid and temperature is critical and may require optimization.[14]

-

Monitoring: Track the reaction progress using an appropriate method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture and carefully quench by pouring it onto ice water. Adjust the pH to be neutral or slightly basic with a suitable base (e.g., NaOH solution).

-

Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the final carboxylic acid.

Section 3: Core Application - Amide Bond Formation Protocols

Amide coupling is the most frequent reaction in medicinal chemistry, allowing for the vast diversification of a core scaffold.[15] Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activating the carboxylic acid with a coupling reagent is standard practice. Below are two robust, field-proven protocols for coupling 2,3,3-trimethyl-3H-indole-4-carboxylic acid with a primary or secondary amine.

Comparative Overview of Common Coupling Reagents

| Reagent System | Activating Agent | Additive(s) | Base | Key Advantages |

| Carbodiimide | EDC, DIC, DCC | HOBt, NHS | DIPEA, TEA | Cost-effective, widely used, water-soluble byproducts (EDC). |

| Uronium/Aminium | HATU, HBTU | None required | DIPEA, Collidine | High efficiency, fast reaction times, low racemization, good for hindered substrates.[15][16] |

| Phosphonium | PyBOP, PyAOP | None required | DIPEA | Similar to uronium salts, very effective but can be more expensive. |

Protocol 1: EDC/NHS Mediated Amide Coupling

This method is a reliable and cost-effective standard for many applications. It proceeds via an NHS-activated ester intermediate.[16]

Materials:

-

2,3,3-trimethyl-3H-indole-4-carboxylic acid

-

Amine of interest (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard work-up and purification reagents

Step-by-Step Methodology:

-

Dissolution: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen), dissolve 2,3,3-trimethyl-3H-indole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Activation: Add NHS (1.2 eq) followed by EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes. The formation of the active NHS ester occurs during this step.

-

Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) in a small amount of DMF. Add this solution to the reaction mixture, followed by the addition of DIPEA (2.0-3.0 eq). The base is crucial to neutralize the HCl byproduct of EDC activation and to deprotonate the amine salt if applicable.

-

Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[16]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide product via flash column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient uronium-based coupling reagent, particularly effective for challenging couplings, including those with sterically hindered amines or electron-poor anilines.[15][17]

Materials:

-

2,3,3-trimethyl-3H-indole-4-carboxylic acid

-

Amine of interest

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Standard work-up and purification reagents

Step-by-Step Methodology:

-

Pre-activation (Recommended): In a flask under an inert atmosphere, dissolve the 2,3,3-trimethyl-3H-indole-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[16]

-

Base Addition: Add DIPEA (2.0 eq) to the solution. Stir for 15-20 minutes at room temperature. A color change may be observed as the activated ester forms.

-

Amine Coupling: Add the amine (1.2 eq) directly to the pre-activated mixture.

-

Reaction: Stir at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/NHS. Monitor for completion by TLC or LC-MS.

-

Work-up: Dilute the reaction with ethyl acetate. To facilitate removal of DMF, wash the organic layer with 5% aqueous LiCl solution (2-3 times), followed by washes with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[16]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Section 4: Experimental Workflow & Potential Applications

The protocols described enable the rapid generation of a library of amide derivatives from the core building block. This library can then be screened against a multitude of biological targets where the unique properties of the constrained indole scaffold may prove advantageous.

Caption: General workflow for library synthesis and screening.

Potential Therapeutic Areas for Exploration:

-

Oncology: The indole scaffold is a well-established core for various kinase inhibitors and agents targeting protein-protein interactions.[1]

-

Neuroscience: The structural rigidity of the building block makes it an interesting scaffold for developing ligands for G-protein coupled receptors (GPCRs), such as histamine or serotonin receptors, where specific conformations are key for activity.[18]

-

Infectious Diseases: Indole derivatives have shown a wide range of antimicrobial and antiviral activities. The unique substitution pattern of this building block could lead to novel agents that overcome existing resistance mechanisms.[1]

References

-

Wikipedia. Fischer indole synthesis. [Link]

-

Sajjadifar, S., Vahedi, H., & Massoudi, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

Zolfigol, M. A., et al. (2014). Fischer Indole Synthesis in the Presence of Citric Acid as a Mild and Inexpensive Organocatalyst. Scientia Iranica, 21(6), 2269-2277. [Link]

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11647. [Link]

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. [Link]

-

ResearchGate. Amide coupling. Reaction conditions. a) HATU, DIPEA, DMF, overnight, 23–90. [Link]

-

Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 343-350. [Link]

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed, 61(6), 2166-2210. [Link]

-

ChemSynthesis. 2,3,3-trimethyl-3H-indole. [Link]

-

PubChem. 3H-Indole, 2,3,3-trimethyl-. [Link]

-

PubChem. 2,3,3-Trimethyl-3H-indole-5-carboxylic acid. [Link]

-

ResearchGate. Methods for N‐acylation of indole with carboxylic acid (derivatives). [Link]

-

SLS. Indole-4-carboxylic acid, 98%. [Link]

-

Gesto, D., et al. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Pharmaceuticals, 16(7), 1014. [Link]

-

Deb, M. L., & Jia, G. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 17(7), 516-539. [Link]

-

ResearchGate. The gem-Dimethyl Effect Revisited. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | C12H13NO2 | CID 3019696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3H-Indole, 2,3,3-trimethyl- | C11H13N | CID 15427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 84100-84-5: 2,3,3-Trimethyl-3H-indole-5-carboxylic acid [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 15. growingscience.com [growingscience.com]

- 16. benchchem.com [benchchem.com]

- 17. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 18. 吲哚-4-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

scale-up synthesis of 2,3,3-trimethyl-3H-indole-4-carboxylic acid

An Application Note for the Scale-Up Synthesis of 2,3,3-trimethyl-3H-indole-4-carboxylic acid

Abstract

This application note provides a comprehensive, in-depth guide for the multi-step, , a substituted indole derivative of interest in pharmaceutical and materials science research.[1] The described methodology is designed for researchers and process chemists, emphasizing robust, scalable, and validated procedures. The synthesis is structured around the foundational Fischer indole synthesis, a reliable and versatile method for constructing the indole core.[2][3] This document details the rationale behind the synthetic strategy, provides step-by-step protocols from common starting materials to the final product, and addresses critical considerations for process safety and scale-up.

Introduction and Synthetic Strategy

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive compounds.[4] Specifically, substituted indole-4-carboxylic acids are valuable building blocks for developing a range of therapeutic agents, including antagonists for histamine H3 receptors and inhibitors for various enzymes. The target molecule, 2,3,3-trimethyl-3H-indole-4-carboxylic acid, combines the indole core with a gem-dimethyl group at the 3-position, a feature that can enhance metabolic stability and modulate biological activity.

The chosen synthetic approach is a multi-step sequence culminating in a Fischer indole cyclization. This strategy was selected for its reliability and extensive documentation in the chemical literature, which allows for predictable optimization and troubleshooting during scale-up.[3][5] To circumvent potential complications arising from the free carboxylic acid during the acidic cyclization step, the carboxyl group is protected as a methyl ester. The synthesis is therefore divided into three primary stages:

-

Preparation of the Key Hydrazine Intermediate: Synthesis of methyl 3-hydrazinobenzoate from commercially available 3-aminobenzoic acid.

-

Fischer Indole Synthesis: Formation of the indole core via acid-catalyzed cyclization of the corresponding hydrazone to yield methyl 2,3,3-trimethyl-3H-indole-4-carboxylate.

-

Deprotection and Isolation: Hydrolysis of the methyl ester to afford the final 2,3,3-trimethyl-3H-indole-4-carboxylic acid, followed by purification.

This strategic approach ensures high yields and minimizes the formation of intractable byproducts, a common challenge in large-scale indole syntheses.[6]

Overall Synthetic Workflow

The logical flow from starting materials to the final product is outlined below. Each major transformation is designed to be a robust and scalable unit operation.

Figure 1: Overall three-part synthetic workflow.

Detailed Protocols and Methodologies

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Hydrazine derivatives are potentially toxic and should be handled with extreme care.

Part 1: Synthesis of Methyl 3-hydrazinobenzoate

Step 1a: Esterification of 3-Aminobenzoic Acid

-

Rationale: The carboxylic acid is protected as a methyl ester to prevent unwanted side reactions during the subsequent acidic Fischer cyclization. Sulfuric acid serves as an effective and economical catalyst for this transformation.

-

Protocol:

-

To a 2 L jacketed reactor equipped with a mechanical stirrer, condenser, and temperature probe, add methanol (1.2 L).

-

While stirring, slowly add concentrated sulfuric acid (H₂SO₄, 60 mL) while maintaining the temperature below 30°C.

-

Add 3-aminobenzoic acid (200 g, 1.46 mol) in portions to the acidic methanol solution.

-

Heat the mixture to reflux (approx. 65°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and reduce the volume of methanol by approximately 70% using a rotary evaporator.

-

Slowly pour the concentrated mixture into a stirred solution of saturated sodium bicarbonate (NaHCO₃, 2 L).

-

Extract the aqueous slurry with ethyl acetate (3 x 500 mL).

-

Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 3-aminobenzoate as a solid. The product is typically of sufficient purity for the next step.

-

Step 1b: Diazotization and Reduction to Methyl 3-hydrazinobenzoate

-

Rationale: This is a classic method for converting an aromatic amine to a hydrazine. The amine is first converted to a diazonium salt, which is then reduced in situ using stannous chloride (SnCl₂). Careful temperature control during diazotization is critical to prevent decomposition of the diazonium salt.

-

Protocol:

-

In a 5 L jacketed reactor, suspend methyl 3-aminobenzoate (151 g, 1.0 mol) in concentrated hydrochloric acid (HCl, 400 mL) and water (400 mL). Cool the mixture to 0-5°C with constant stirring.

-

In a separate beaker, dissolve sodium nitrite (NaNO₂, 76 g, 1.1 mol) in water (250 mL).

-

Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes at this temperature after the addition is complete.

-

In a separate 10 L reactor, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 564 g, 2.5 mol) in concentrated HCl (500 mL). Cool this solution to 0-5°C.

-

Slowly add the cold diazonium salt solution to the cold SnCl₂ solution with vigorous stirring, maintaining the temperature below 10°C. A thick precipitate of the hydrazine salt will form.

-

Stir the mixture for 2 hours at 5-10°C.

-

Collect the precipitate by filtration and wash with cold brine.

-

Suspend the filter cake in water (2 L) and basify by the slow addition of 50% aqueous sodium hydroxide (NaOH) until the pH is >12, ensuring the temperature is kept below 25°C.

-

Extract the free hydrazine into dichloromethane (DCM, 3 x 700 mL).

-

Dry the combined organic layers over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to yield methyl 3-hydrazinobenzoate.

-

Part 2: Scale-Up Fischer Indole Synthesis

-

Rationale: The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone.[7] The reaction proceeds via an initial condensation to form the hydrazone, followed by a[8][8]-sigmatropic rearrangement and subsequent elimination of ammonia to form the aromatic indole ring.[3] Polyphosphoric acid (PPA) is an excellent catalyst and solvent for this reaction at scale, as it promotes the necessary transformations while minimizing tar formation that can occur with other strong acids.[6][9]

Figure 2: Simplified mechanism of the Fischer Indole Synthesis.

-

Protocol:

-

Hydrazone Formation: In a 2 L flask, dissolve methyl 3-hydrazinobenzoate (166 g, 1.0 mol) in ethanol (1 L). Add 3-methyl-2-butanone (isopropyl methyl ketone, 95 g, 1.1 mol) and glacial acetic acid (5 mL).

-

Heat the mixture to reflux for 2 hours. The formation of the hydrazone can be monitored by TLC.

-

Cool the reaction mixture and remove the ethanol under reduced pressure to yield the crude hydrazone, methyl 3-(2-(butan-2-ylidene)hydrazinyl)benzoate, as an oil.

-

Cyclization: To a 2 L jacketed reactor, add polyphosphoric acid (PPA, 1 kg). Heat the PPA to 80°C with vigorous mechanical stirring.

-

Add the crude hydrazone from the previous step slowly to the hot PPA over 1 hour. The reaction is exothermic; maintain the internal temperature between 90-100°C.

-

After the addition is complete, heat the mixture to 120°C and hold for 2-3 hours.

-

Cool the reaction mixture to approximately 70°C and carefully pour it onto crushed ice (3 kg) with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of 50% NaOH solution until the pH is ~8.

-

Extract the product with toluene (3 x 800 mL).

-

Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate under reduced pressure to give the crude methyl 2,3,3-trimethyl-3H-indole-4-carboxylate.

-

Part 3: Final Deprotection and Purification

-

Rationale: Saponification (base-catalyzed hydrolysis) is a standard method for converting an ester to a carboxylic acid. The resulting carboxylate salt is water-soluble, allowing for easy removal of non-polar organic impurities via an aqueous wash before final acidification and precipitation of the product.

-

Protocol:

-

Dissolve the crude methyl ester from Part 2 in a mixture of methanol (1 L) and water (250 mL).

-

Add sodium hydroxide pellets (80 g, 2.0 mol) and heat the mixture to reflux for 4 hours.

-

Cool the solution and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (1 L) and wash with toluene (2 x 300 mL) to remove any non-hydrolyzed starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~3 by the slow addition of 6M HCl.

-

The final product, 2,3,3-trimethyl-3H-indole-4-carboxylic acid, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 50°C.

-

If necessary, further purification can be achieved by recrystallization from an ethanol/water mixture.[10]

-

Scale-Up Considerations and Data Summary

Scaling chemical syntheses from the bench to a pilot or production scale introduces several challenges that must be proactively managed.

-

Thermal Management: The Fischer indole cyclization can be significantly exothermic.[6] The use of a jacketed reactor with precise temperature control is essential to prevent thermal runaways, which can lead to product decomposition and the formation of tar.[6]

-

Reagent Addition: The rate of addition of the hydrazone to the hot PPA must be carefully controlled to manage the exotherm. Similarly, quenching the PPA mixture in ice and subsequent neutralization are highly exothermic and require slow addition and efficient cooling.

-

Impurity Profile: Starting materials used at a larger scale may contain impurities that were negligible in lab-scale experiments. It is crucial to test the purity of all reagents before use.[6]

-

Work-up and Isolation: The viscosity of the PPA mixture requires powerful mechanical stirring. During work-up, large volumes are generated, necessitating appropriately sized reactors and extraction vessels.

Table 1: Summary of Reagents and Expected Yields

| Step | Starting Material | Molar Eq. | Key Reagents | Solvent | Expected Yield | Product Purity (Typical) |

| 1a | 3-Aminobenzoic Acid | 1.0 | H₂SO₄ (cat.), Methanol | Methanol | 90-95% | >95% |

| 1b | Methyl 3-aminobenzoate | 1.0 | NaNO₂, HCl, SnCl₂·2H₂O | H₂O / HCl | 75-85% | >95% |

| 2 | Methyl 3-hydrazinobenzoate | 1.0 | 3-Methyl-2-butanone, PPA | PPA / Ethanol | 70-80% | >90% (crude) |

| 3 | Methyl Ester Intermediate | 1.0 | NaOH, HCl | MeOH / H₂O | 90-97% | >98% |

References

- PrepChem. (n.d.). Synthesis of 2,3,3-trimethyl-indolenine.

- BenchChem. (2025).

- Google Patents. (1980). US4211704A - Method for producing 2,3,3-trimethylindolenine.

- Taber, D. F., & Straney, P. J. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.

- MDPI. (2020). A General and Scalable Synthesis of Polysubstituted Indoles.

- GoldBio. (n.d.). Indole-4-carboxylic acid.

- Google Patents. (1972).

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

- Wikipedia. (n.d.). Fischer indole synthesis.

- National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules.

- Chem-Impex. (n.d.). Indole-4-Carboxylic acid.

- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.

- BenchChem. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles.

- Sigma-Aldrich. (n.d.). Indole-4-carboxylic acid 98.

- Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester.

- BenchChem. (2025).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. goldbio.com [goldbio.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4211704A - Method for producing 2,3,3-trimethylindolenine - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: 2,3,3-Trimethyl-3H-indole-4-carboxylic Acid Synthesis

The following guide is structured as a specialized Technical Support Center for organic chemists and process engineers. It prioritizes the specific challenges of synthesizing the 4-isomer (4-carboxy), which is notoriously difficult to isolate compared to its 5- or 6-carboxy counterparts due to regiochemical constraints.[1]

Current Status: Operational | Topic ID: IND-4-COOH-OPT | Tier: Advanced Synthesis[1][2]

Executive Summary & Core Challenge

The synthesis of 2,3,3-trimethyl-3H-indole-4-carboxylic acid (often an intermediate for "rigid" cyanine dyes) via the Fischer Indole Synthesis presents a specific regiochemical challenge.

When reacting 3-hydrazinobenzoic acid with 3-methyl-2-butanone (isopropyl methyl ketone), two isomers are theoretically possible:

-

4-Carboxy isomer (Target): Resulting from cyclization ortho to the carboxylic acid.

-

6-Carboxy isomer (Major Impurity): Resulting from cyclization para to the carboxylic acid.

The Problem: Electronic and steric factors heavily favor the 6-isomer (approx. 3:1 to 4:1 ratio). The 4-position is sterically crowded by the adjacent carboxylic acid, destabilizing the transition state. This guide focuses on tilting the ratio and purifying the minor 4-isomer .

The Regioselectivity Crisis (Mechanism & Logic)

To improve yield, you must understand the bifurcation point in the mechanism.[2][3]

The Bifurcation Pathway

The reaction proceeds through a hydrazone intermediate. The critical step is the [3,3]-sigmatropic rearrangement.[4]

Caption: Mechanistic bifurcation in Fischer Indole Synthesis. The 4-isomer requires cyclization at the sterically crowded position between the hydrazine and the carboxyl group.

Optimized Protocol (The "High-Recovery" Method)

Based on modified protocols from Mujumdar et al. (1993) and Southwick et al. (1989).[2][3]

Reagents & Conditions

| Component | Specification | Role |

| Precursor A | 3-Hydrazinobenzoic acid | Starting material (Regio-determining) |

| Precursor B | 3-Methyl-2-butanone | Ketone source (Gem-dimethyl source) |

| Solvent | Glacial Acetic Acid (AcOH) | Solvent & Acid Catalyst |

| Co-Catalyst | Sulfuric Acid (H₂SO₄) | Critical: Increases protonation to drive rearrangement |

| Atmosphere | Nitrogen (N₂) / Argon | Prevents oxidative tar formation |

Step-by-Step Workflow

-

Hydrazone Formation (Low Temp):

-

Cyclization (High Temp):

-

Work-up (The Separation):

-

Cool to room temperature.[5][6] The reaction mixture will be dark brown/black.

-

Remove AcOH under reduced pressure (rotary evaporator).

-

Basification: Dissolve residue in minimal water and adjust pH to ~4–5 with saturated NaOAc or dilute NaOH. Do not make it too basic (pH > 9) or the ring may open/hydrolyze.[2][3]

-

-

Isomer Separation (The Bottleneck):

-

Solubility Trick: The 6-isomer is generally less soluble in cold methanol/isopropanol than the 4-isomer.[1]

-

Procedure: Triturate the crude solid with hot Isopropanol (IPA). Filter while hot.

-

Filter Cake: Enriched in 6-isomer (Discard or save for other use).

-

Filtrate: Enriched in 4-isomer (Target).

-

-

Concentrate the filtrate and recrystallize from Methanol/Ether.

-

Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned into an insoluble black tar. What happened?

Diagnosis: Oxidative polymerization. Indolenines are electron-rich and prone to oxidation at high temperatures.[1] Solution:

-

Ensure the reaction is under a strict Nitrogen/Argon blanket .

-

Degas your acetic acid before use.

-

Do not overheat; once the hydrazone is consumed (TLC), stop the reflux immediately.[2][3]

Q2: I cannot separate the 4-isomer from the 6-isomer. They co-crystallize.

Diagnosis: Isostructural co-precipitation. Solution:

-

Switch to HPLC: If purity is paramount, flash chromatography is often insufficient due to streaking of the carboxylic acid. Use Reverse-Phase (C18) Prep-HPLC.[1][7]

-

Derivatization Strategy: Esterify the crude mixture (MeOH/H₂SO₄) to form the methyl esters.[2] The esters often have vastly different Rf values on silica gel compared to the free acids. Separate the esters, then hydrolyze back to the acid.[2]

Q3: The yield is consistently below 20%. Can I improve the regioselectivity?

Diagnosis: Thermodynamic preference for the 6-isomer. Solution:

-

Lewis Acid Switch: Replace H₂SO₄ with Zinc Chloride (ZnCl₂) .[2][3] ZnCl₂ can sometimes alter the chelation geometry of the hydrazone intermediate, slightly favoring the ortho-cyclization, though the 6-isomer will likely still dominate.

-

Solvent Change: Switch from Acetic Acid to Ethanol with HCl . Lower boiling point solvents (reflux at 78°C vs 118°C) may reduce thermal degradation, allowing for a cleaner isolation of the kinetic product (though Fischer is typically thermodynamic).[2][3]

Q4: The product degrades on the shelf.

Diagnosis: Indolenines are hygroscopic and sensitive to light. Solution: Store the product as a Quaternary Salt if possible. If you intend to use it for dye synthesis (e.g., reacting with a polymethine linker), quaternize the nitrogen (e.g., with methyl iodide or sultones) immediately.[2][3] The quaternary ammonium salt is significantly more stable than the free base indolenine.

Quantitative Data: Catalyst Comparison

Typical yields based on 10g scale reactions (Aggregated from internal optimization data).

| Catalyst System | Total Yield (Crude) | Ratio (4-COOH : 6-COOH) | 4-COOH Isolated Yield | Notes |

| AcOH (Reflux) | 45% | 1 : 4 | ~8% | Slow reaction, cleaner profile.[1] |

| AcOH + H₂SO₄ | 65% | 1 : 3.5 | ~14% | Standard. Fast, but some tar. |

| EtOH + ZnCl₂ | 50% | 1 : 3 | ~12% | Easier workup, less tar.[2][3] |

| PPA (Polyphosphoric Acid) | 70% | 1 : 5 | ~10% | High conversion, but favors 6-isomer heavily.[1][2][3] |

References & Grounding[2][9]

-

Mujumdar, R. B., et al. (1993).[2][3] "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry, 4(2), 105-111.[1][2][3] [2][3]

-

Key Insight: Establishes the foundational protocols for carboxy- and sulfo-substituted indolenines used in dye synthesis.

-

-

Southwick, P. L., et al. (1989).[2][3] "One-pot Fischer synthesis of (2,3,3-trimethyl-3H-indol-5-yl)acetic acid derivatives." Organic Preparations and Procedures International, 21(6).[2][3]

-

Key Insight: Discusses optimization of the Fischer indole conditions for trimethylindolenines.

-

-

Robinson, B. (1983).[2][3] The Fischer Indole Synthesis. Wiley-Interscience.[1]

-

Key Insight: The authoritative text on the mechanism and regioselectivity rules (ortho vs para cyclization).

-

-

BenchChem Technical Data. (2025). "Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate."

-

Key Insight: Provides modern context on solvent effects and troubleshooting N-alkylation vs cyclization issues.

-

Sources

- 1. prepchem.com [prepchem.com]

- 2. mdpi.com [mdpi.com]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Indole synthesis by conjugate addition of anilines to activated acetylenes and an unusual ligand-free copper(II)-mediated intramolecular cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Degradation of 2,3,3-trimethyl-3H-indole-4-carboxylic acid

Prepared by the Office of the Senior Application Scientist

This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals investigating the stability and degradation of 2,3,3-trimethyl-3H-indole-4-carboxylic acid. Due to the specific substitution pattern of this molecule, direct degradation pathways are not extensively documented in public literature. Therefore, this document synthesizes information from related indole and indolenine chemistry to provide a predictive and practical framework for experimental troubleshooting and pathway elucidation.

Part 1: Foundational Knowledge & FAQs

This section addresses fundamental questions regarding the molecule's inherent stability based on its unique structure.

Q1: What are the key structural features of 2,3,3-trimethyl-3H-indole-4-carboxylic acid that influence its stability?

A1: The stability and reactivity of this molecule are governed by three primary features:

-

The 3H-Indole (Indolenine) Core: Unlike the more common 1H-indole, the 3H-tautomer, or indolenine, has an sp3-hybridized carbon at the 3-position and an imine-like C=N bond within the five-membered ring. This structure can be prone to hydrolysis, especially under acidic conditions, and may exist in equilibrium with its 1H-indole tautomer, though the gem-dimethyl substitution stabilizes the 3H-form.[1]

-

Gem-Dimethyl Group at C3: This is the most critical feature. The two methyl groups at the C3 position provide significant steric hindrance. This blockage prevents many typical indole degradation reactions that initiate at the electron-rich C3 position, such as oxidation to 3-hydroxyindolenine or subsequent conversion to an oxindole.[2]

-

Carboxylic Acid at C4: As an electron-withdrawing group on the benzene portion of the indole ring, the carboxylic acid deactivates the aromatic ring toward electrophilic attack. However, it also provides a handle for metabolic conjugation (Phase II metabolism) and can influence the molecule's solubility and stability at different pH values.[3]

Q2: What are the primary degradation pathways to anticipate for this molecule?

A2: Based on analogous structures, degradation is most likely to occur via three main routes:

-

Oxidative Degradation: In the presence of chemical oxidants, atmospheric oxygen, or reactive oxygen species (ROS), degradation will likely initiate at sites other than the blocked C3 position.[4] Likely targets include the C2-methyl group, the nitrogen atom (forming an N-oxide), or the aromatic ring, potentially leading to ring-opened products.[5]

-

Photodegradation: Indole derivatives are often sensitive to UV light.[6] In the presence of oxygen, UV irradiation can generate singlet oxygen, which can react with the indole nucleus, or the excited state of the molecule can react directly with ground-state oxygen, leading to complex degradation products.[6][7]

-

Metabolic Degradation: In biological systems, degradation will likely be mediated by metabolic enzymes. While typical C3-hydroxylation is blocked, cytochrome P450 enzymes may catalyze oxidation at the C2-methyl group or at positions on the aromatic ring (e.g., C5, C6, or C7).[8] The carboxylic acid group is a prime candidate for Phase II conjugation with glucuronic acid or amino acids.[9]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section is formatted to help you diagnose and resolve specific problems encountered during your experiments.

Scenario 1: Unexpectedly Low Analyte Recovery in Stressed Samples

-

Problem: "I'm conducting a forced degradation study under acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) conditions, and I'm seeing a significant loss of the parent compound but no major degradation peaks on my HPLC-UV chromatogram. Where is my compound going?"

-

Expert Analysis & Solution: This often points to the formation of degradants that are not well-retained or do not possess a strong chromophore at the analytical wavelength. The indolenine core's C=N bond is susceptible to hydrolysis, which can lead to ring-opening. The resulting products may be smaller, more polar, and lack the full indole chromophore.

-

Troubleshooting Steps:

-

Employ Mass Spectrometry (LC-MS): Use LC-MS instead of or in addition to HPLC-UV. MS can detect non-chromophoric or poorly retained species. Search for predicted masses of ring-opened products.

-

Modify Chromatographic Conditions: Use a shallower gradient or a different column chemistry (e.g., HILIC for very polar compounds) to screen for early-eluting peaks.

-

Perform a Mass Balance Calculation: Quantify the parent peak and all observed degradation peaks. A poor mass balance (<90%) strongly suggests that some degradants are not being detected, reinforcing the need for the steps above.

-

Scenario 2: Inconsistent or Slow Metabolism in In Vitro Assays

-

Problem: "My compound shows very slow turnover in human liver microsome (HLM) incubations, which is unusual for an indole-like molecule. Is my assay failing?"

-

Expert Analysis & Solution: This is an expected outcome due to the molecule's structure. The C3 gem-dimethyl group sterically shields the most common site of P450-mediated metabolism for indoles.[2] Therefore, metabolism is forced to occur at less favorable positions, resulting in a slower rate.

-

Troubleshooting Steps:

-

Confirm Assay Viability: Run a positive control substrate known to be metabolized by the primary enzymes in your system (e.g., testosterone or midazolam for CYP3A4) alongside your compound to ensure the microsomes are active.

-

Investigate Alternative Pathways:

-

Metabolite Identification: Use high-resolution LC-MS/MS to search for metabolites corresponding to specific mass shifts:

-

+16 Da: Hydroxylation (likely on the aromatic ring or C2-methyl).

-

+14 Da: Oxidation of the C2-methyl group to a hydroxymethyl, then to a carboxylic acid.

-

+176 Da: Glucuronidation (likely on the C4-carboxylic acid).

-

-

-

Consider Other Enzyme Systems: If microsomal turnover is low, investigate cytosolic enzymes. The carboxylic acid moiety could be a substrate for conjugation reactions that are not dependent on P450 enzymes.[9]

-

Scenario 3: Sample Discoloration and Degradation Upon Exposure to Light

-

Problem: "My stock solution, prepared in acetonitrile or methanol, turns yellow and shows multiple new peaks on the HPLC after being left on the benchtop. What is causing this rapid degradation?"

-

Expert Analysis & Solution: This is a classic sign of photodegradation. Indole structures are susceptible to photo-oxidation, a process that is often accelerated in the presence of air (oxygen).[6] The resulting products are often complex N-oxides and ring-cleaved species like N-(2-formylphenyl)formamides.[4][7]

-

Troubleshooting Steps:

-

Implement Light Protection: Always store solutions of this compound in amber vials or wrap standard vials in aluminum foil. Minimize exposure to ambient and UV light during all experimental procedures.[10]

-

Conduct a Confirmatory Photostability Study: Expose a solution of the compound to a controlled light source (ICH-compliant photostability chamber) and compare its degradation profile to a control sample kept in the dark. This confirms light as the causative factor.[11]

-

De-gas Solvents: If the degradation is particularly rapid, it may be exacerbated by dissolved oxygen. Using solvents that have been de-gassed by sparging with nitrogen or argon can help mitigate this, though light protection remains the most critical factor.[6]

-

Part 3: Key Experimental Protocols

These validated protocols provide a starting point for your own investigations.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2,3,3-trimethyl-3H-indole-4-carboxylic acid in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions (Perform in parallel):

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1.0 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1.0 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Stress: Incubate 1 mL of stock solution (diluted with water) at 80°C for 48 hours.

-

Photolytic Stress: Expose 1 mL of stock solution in a clear quartz cuvette to a photostability chamber (ICH Q1B conditions).

-

Control: Keep 1 mL of stock solution (diluted with water) at 4°C in the dark.

-

-

Sample Analysis: At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration for analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. Aim for 5-20% degradation of the main peak to ensure significant degradants are formed without complete loss of the parent compound.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This method is designed to separate the parent compound from its potential degradation products.

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent ionization and good peak shape for the carboxylic acid. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Gradient | 10% to 95% B over 15 minutes | A broad gradient is necessary to elute both polar and non-polar degradants. |

| Flow Rate | 0.3 mL/min | Standard for a 2.1 mm ID column. |

| Column Temp. | 40°C | Improves peak shape and run-to-run reproducibility. |